3-Butyl-2-phenylpyridine
Description
Structure
3D Structure
Properties
CAS No. |
85665-53-8 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-butyl-2-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-2-3-8-13-11-7-12-16-15(13)14-9-5-4-6-10-14/h4-7,9-12H,2-3,8H2,1H3 |
InChI Key |
LHANIEZCHUJHPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Butyl 2 Phenylpyridine and Its Derivatives
Modern Synthetic Routes for Pyridine (B92270) Ring Construction
The de novo synthesis of the pyridine ring is a fundamental strategy for accessing complex substitution patterns that might be difficult to achieve through functionalization of a simpler pyridine core. Methodologies have evolved to allow for the controlled assembly of highly substituted pyridines from acyclic precursors.
Cyclization Reactions from Functionalized Precursors
A prevalent strategy for constructing the pyridine ring involves the cyclization of 1,5-dicarbonyl compounds or their synthetic equivalents with an ammonia (B1221849) source. tandfonline.com This approach allows for the direct incorporation of the desired substituents from the outset. For the synthesis of 3-butyl-2-phenylpyridine, a hypothetical precursor would be 1-phenylheptane-1,5-dione. The synthesis of this diketone can be achieved through various established methods in organic chemistry.
Once the 1,5-diketone is obtained, cyclization is typically effected by treatment with an ammonia source, such as ammonium (B1175870) acetate (B1210297), often in a solvent like acetic acid under reflux conditions. tandfonline.com The mechanism involves the initial formation of an enamine, followed by intramolecular condensation and subsequent dehydration to yield the aromatic pyridine ring. This method is advantageous for its straightforward nature and the availability of starting materials.
A general scheme for this approach is detailed below:
| Step | Description | Reactants | Conditions | Product |
| 1 | Synthesis of 1,5-Diketone | Aryl β-ketoester and a Mannich base | Base (e.g., K₂CO₃), followed by acid hydrolysis (e.g., HCl) | 1-Phenylheptane-1,5-dione |
| 2 | Cyclization | 1-Phenylheptane-1,5-dione, Ammonium Acetate | Acetic Acid, Reflux | This compound |
Table 1: General strategy for this compound synthesis via 1,5-diketone cyclization.
Hosomi-Sakurai Allylation/Oxidative Cleavage Sequences
A more modern and elegant three-step approach to substituted pyridines utilizes a Hosomi-Sakurai allylation followed by oxidative cleavage and cyclization. acs.orgnih.gov This sequence begins with readily available α,β-unsaturated ketones (enones).
The process is as follows:
Hosomi-Sakurai Allylation : An enone is reacted with an allyltrimethylsilane (B147118) in the presence of a Lewis acid. organic-chemistry.orgnih.gov This reaction forms a homoallylic alcohol, extending the carbon chain.
Oxidative Cleavage : The alkene in the homoallylic alcohol is cleaved, typically using ozonolysis or a two-step dihydroxylation/periodate cleavage, to yield a 1,5-dicarbonyl compound.
Cyclization : The resulting 1,5-dicarbonyl intermediate is then cyclized with hydroxylamine (B1172632) hydrochloride to form the pyridine ring. acs.orgnih.gov
This method provides a reliable route to a diverse range of substituted pyridines by varying the initial enone and other reactants. acs.org To achieve the this compound structure, one would start with an appropriately substituted enone, such as 1-phenyl-1-penten-3-one, and use an allylating agent that would ultimately become the butyl group after modification and cleavage.
Hantzsch Dihydropyridine (B1217469) Synthesis Modifications
The classic Hantzsch synthesis, first reported in 1881, is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine. wikipedia.orgorganic-chemistry.org This dihydropyridine can then be oxidized to the corresponding pyridine. thermofisher.com The original method typically produces symmetrically substituted pyridines.
To synthesize an unsymmetrically substituted pyridine like this compound, modifications to the classical procedure are necessary. thermofisher.com One such modification involves a step-wise approach where a Knoevenagel condensation product is first formed between the aldehyde (e.g., benzaldehyde) and one of the β-dicarbonyl compounds. This intermediate is then reacted with an enamine derived from the second β-dicarbonyl compound (e.g., from a butyl-substituted β-ketoester) and ammonia. organic-chemistry.org This controlled sequence allows for the introduction of different substituents at specific positions. The final step involves aromatization of the dihydropyridine intermediate, which can be achieved with a variety of oxidizing agents or sometimes occurs spontaneously with air oxidation. wikipedia.orgresearchgate.net
Modern variations focus on developing more efficient and environmentally friendly conditions, such as using microwave irradiation, ionic liquids, or solvent-free reactions to drive the synthesis. wikipedia.orgbeilstein-journals.orgresearchgate.net
Site-Specific Functionalization of Existing Pyridine Scaffolds
An alternative to building the ring from scratch is to start with a pre-formed pyridine ring and introduce the desired functional groups at specific positions. This approach relies on the power of modern transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has become an indispensable tool for the functionalization of heterocyclic compounds. rsc.org Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings allow for the precise formation of carbon-carbon bonds on the pyridine ring. researchgate.net
The Suzuki-Miyaura coupling reaction is a robust and widely used method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgdiva-portal.org To synthesize this compound, a highly effective strategy would involve the sequential coupling of phenyl and butyl groups to a dihalogenated pyridine precursor, such as 3-bromo-2-chloropyridine.
The regioselectivity of the coupling can often be controlled by the differing reactivity of the C-Cl and C-Br bonds, or by the choice of catalyst and reaction conditions. For instance, a phenyl group could be introduced at the 2-position via Suzuki coupling with phenylboronic acid, followed by a second Suzuki coupling with butylboronic acid (or an equivalent organoboron reagent) at the 3-position.
A representative protocol for such a synthesis is outlined in the table below.
| Parameter | Description |
| Pyridine Precursor | 3-Bromo-2-chloropyridine or 2,3-dibromopyridine |
| Boronic Acids | Phenylboronic acid and n-butylboronic acid |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other modern Pd-catalyst systems |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene, Dioxane, or DMF, often with water |
| Reaction Sequence | Sequential or potentially one-pot coupling targeting the different reactivities of the halogen positions. |
Table 2: Typical components for the synthesis of this compound via Suzuki-Miyaura coupling.
This approach offers high functional group tolerance and typically proceeds in good to excellent yields, making it a powerful method for accessing structurally diverse and complex pyridine derivatives. researchgate.net
Decarbonylative Suzuki Cross-Coupling
A powerful method for creating biaryl structures is the Suzuki cross-coupling reaction. A recent advancement in this area is the decarbonylative Suzuki cross-coupling, which utilizes widely available heterocyclic carboxylic acids as starting materials instead of the more traditional heteroaromatic halides. nih.govnih.gov This approach is particularly advantageous as carboxylic acids are often more readily available than their corresponding halides. nih.gov
The reaction typically involves a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine (B1218219) ligand, and an activator like pivalic anhydride (B1165640). organic-chemistry.org The process allows for the direct coupling of a heterocyclic carboxylic acid with an arylboronic acid, releasing carbon monoxide. nih.govorganic-chemistry.org For the synthesis of this compound, this strategy could be envisioned by starting with 3-butylpyridine-2-carboxylic acid and coupling it with phenylboronic acid. The reaction demonstrates broad applicability with various nitrogen-containing heterocycles, including pyridines, pyrimidines, and pyrazines, affording good to excellent yields of the desired biaryl products. nih.govorganic-chemistry.org
Table 1: Key Reagents in Decarbonylative Suzuki Cross-Coupling organic-chemistry.org
| Component | Example | Role |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates the cross-coupling |
| Activator | Pivalic anhydride (Piv₂O) | Activates the carboxylic acid |
| Boron Source | Phenylboronic acid | Provides the phenyl group |
| Solvent | Dioxane | Reaction medium |
Organometallic Reagent Additions
The addition of organometallic reagents, such as organolithium compounds and Grignard reagents, to pyridine rings is a classic and effective method for introducing carbon substituents.
The reaction of phenyllithium (B1222949) with 3-alkylpyridines is a direct method for introducing a phenyl group onto the pyridine ring. The regioselectivity of this addition is highly dependent on the steric bulk of the alkyl group at the 3-position. researchgate.netresearchgate.net For smaller alkyl groups like methyl and ethyl, the primary product is the 3-alkyl-2-phenylpyridine, resulting from the addition of the phenyl group at the less hindered C2 position. researchgate.netcdnsciencepub.com This is because the alkyl group at the 3-position directs the incoming nucleophile to the adjacent C2 position while deactivating the C6 position. cdnsciencepub.com
However, as the steric hindrance of the alkyl group increases, for instance to a t-butyl group, the major product shifts to the 5-alkyl-2-phenylpyridine. researchgate.netresearchgate.net In the context of synthesizing this compound, where the butyl group is of intermediate size, a mixture of isomers might be expected, with the this compound likely being a major product. The reaction is typically performed by preparing phenyllithium from bromobenzene (B47551) and lithium metal, and then reacting it with the appropriate 3-alkylpyridine in a suitable solvent like toluene. orgsyn.org
Grignard reagents offer a milder alternative to organolithium compounds for the synthesis of substituted pyridines. nih.gov These reactions can be used to form C-C bonds by coupling with suitable pyridine-based electrophiles. For instance, pyridylsulfonium salts can serve as effective precursors that react with Grignard reagents to form biaryls. nih.gov To synthesize a 2-phenylpyridine (B120327) derivative, phenylmagnesium bromide (a Grignard reagent) can be reacted with an appropriately substituted pyridine precursor.
Cobalt-catalyzed reactions have also been developed where alkyl Grignard reagents can be coupled with 2-phenylpyridine derivatives to introduce an alkyl group at the ortho-position of the phenyl ring through C-H bond activation. researchgate.netacs.orgthieme-connect.com This method proceeds at room temperature using air as the oxidant. acs.orgthieme-connect.com For the synthesis of this compound, one could potentially start with 2-phenylpyridine and introduce the butyl group via a directed Grignard reaction, though the directing group is on the phenyl ring in this specific literature example.
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization have emerged as highly atom-economical and efficient strategies for modifying aromatic and heteroaromatic cores, avoiding the need for pre-functionalized starting materials.
The ortho-arylation of 2-phenylpyridines is a well-established process that utilizes the pyridine nitrogen as a directing group to functionalize the C-H bond at the ortho-position of the phenyl ring. rsc.org This reaction is typically catalyzed by transition metals like palladium or ruthenium. thieme-connect.commdpi.com In a palladium(II)-catalyzed system, 2-phenylpyridine can react with arylboronic acids under oxidative conditions to yield ortho-arylated products. thieme-connect.com The reaction conditions are generally mild, and various palladium catalysts and oxidants can be employed. rsc.orgthieme-connect.com
Another approach involves palladaelectro-catalyzed ortho-C-H activation, which uses arenediazonium salts as the aryl source under electrochemical conditions, avoiding the need for stoichiometric chemical oxidants. rsc.org Ruthenium-based catalysts have also been shown to be effective for the selective monoarylation of 2-phenylpyridines with aryl halides or aryl boronic acids. mdpi.com While these methods are described for arylating the phenyl ring of 2-phenylpyridine, the principles of directed C-H activation are fundamental to modern synthetic strategies.
Table 2: Catalytic Systems for Ortho-Arylation of 2-Phenylpyridines
| Catalyst System | Aryl Source | Key Features | Reference |
| Pd(OAc)₂/Cu(OTf)₂/TBHP | Arylboronic acids | Mild conditions, direct C-H activation | thieme-connect.com |
| Palladaelectro-catalysis | Arenediazonium salts | Avoids chemical oxidants, mild conditions | rsc.org |
| [RuCl₂(p-cymene)]₂ | Arylboronic acids | Selective monoarylation | mdpi.com |
| Pd(OAc)₂/Cu(OAc)₂/p-benzoquinone | Potassium aryltrifluoroborates | One-pot synthesis | thieme-connect.com |
Similar to arylation, the pyridine nitrogen in 2-phenylpyridine can direct the alkylation and acylation of the ortho-C-H bond of the phenyl ring. Palladium-catalyzed C-H alkylation has been successfully achieved using alkyl iodides, where palladacycle intermediates are key to the reaction mechanism. rsc.org Rhodium complexes can also catalyze the hydroarylation of olefins with 2-phenylpyridine, leading to selectively mono-ortho-alkylated products. unizar.es This reaction works well for both terminal and internal olefins. unizar.es
Cobalt-catalyzed systems have been employed for the ortho-alkylation of 2-phenylpyridine derivatives using alkyl Grignard reagents. acs.org This reaction is efficient and proceeds under mild conditions, using air as the oxidant. acs.orgthieme-connect.com For example, reacting 2-phenylpyridine with ethylmagnesium chloride in the presence of a cobalt catalyst leads to the formation of 2-(2-ethylphenyl)pyridine (B15233591) in high yield. thieme-connect.com
For acylation, copper-catalyzed direct ortho-acyloxylation of 2-phenylpyridine with various carboxylic acids has been developed, using oxygen as the oxidant. rsc.org This method is effective for a range of aromatic and aliphatic acids, providing the desired ester products in moderate to excellent yields. rsc.org While these examples focus on functionalizing the phenyl ring, they highlight the power of directed C-H activation, a strategy that could potentially be adapted to functionalize the pyridine ring itself under different catalytic conditions to build molecules like this compound.
C-H Halogenation of Aryl Pyridines
Direct C-H halogenation of aryl pyridines, such as 2-phenylpyridine, represents a highly efficient and atom-economical method for producing halogenated derivatives, which are valuable intermediates in organic synthesis. The pyridine ring acts as an effective directing group, guiding the halogenation to the ortho-position of the phenyl ring. Various transition-metal-catalyzed systems have been developed to achieve this transformation with high regioselectivity.
Palladium catalysis is a prominent method for the ortho-C–H halogenation of 2-phenylpyridine. Sanford and colleagues demonstrated that palladium(II) acetate can catalyze the halogenation using N-halosuccinimides (NXS) as the halogen source, achieving good yields. rsc.org This method is tolerant of various functional groups. rsc.org Another approach developed by the Jiao group utilizes dimethyl sulfoxide (B87167) (DMSO) as an oxidant with hydrobromic acid as the bromide source for palladium-catalyzed ortho-bromination. rsc.org This system provides good to excellent yields and high selectivity for 2-phenylpyridines. rsc.org Electrochemical methods have also been employed; for instance, a palladium-catalyzed C-H halogenation using hydrobromic acid in DMF can afford the ortho-brominated product in a 94% yield under electrochemical oxidation conditions. rsc.org
Beyond palladium, other metals like rhodium and iridium are effective. A rhodium-catalyzed method for the regioselective bromination of O-phenyl carbamates has been reported, which showcases the potential for directed C-H halogenation. rsc.org Strategies involving the dearomatization of the pyridine ring followed by electrophilic halogenation and subsequent rearomatization have also been successfully developed to achieve meta-halogenation, showcasing the versatility of these approaches for accessing different isomers. orgsyn.orgorgsyn.org
These halogenation strategies are foundational for creating precursors to more complex molecules. The resulting ortho-halo-2-phenylpyridines can undergo further cross-coupling reactions to introduce a variety of substituents, including the butyl group at different positions if applied to a pre-functionalized pyridine ring.
Table 1: Selected Catalytic Systems for C-H Halogenation of 2-Phenylpyridine
| Catalyst | Halogen Source | Oxidant/Conditions | Position | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | N-halosuccinimides (NXS) | AcOH/MeCN | ortho | 79% | rsc.org |
| PdBr₂ | Hydrobromic acid | Electrochemical Oxidation | ortho | 94% | rsc.org |
| Pd(OAc)₂ | Hydrobromic acid | DMSO (oxidant) | ortho | Good to excellent | rsc.org |
| PdCl₂ | Copper(II) chloride | 1,4-dioxane | ortho | 92% | rsc.org |
| None | N-Chlorosuccinimide | Dearomatization-Rearomatization | meta | 85% | orgsyn.orgorgsyn.org |
C-H Phosphorylation of 2-Phenylpyridine Derivatives
The direct C-H phosphorylation of 2-phenylpyridine derivatives is a powerful method for forming carbon-phosphorus (C-P) bonds, which are significant in materials science and medicinal chemistry. The pyridine nitrogen serves as a directing group, facilitating the selective functionalization of the ortho-C–H bond of the phenyl ring.
Palladium-catalyzed reactions are at the forefront of this transformation. Research has shown that Pd(II) catalysts can effectively couple 2-phenylpyridine with H-phosphonates and diaryl phosphine oxides. acs.org For example, Feng and coworkers developed a method using Pd(OAc)₂ as the catalyst and AgOAc as an oxidant, achieving an 84% yield for the phosphorylation of 2-phenylpyridine with H-phosphonate. rsc.org The reaction demonstrates that arenes with electron-donating groups on the phenyl ring are well-tolerated. rsc.org
Electrochemical methods offer a green alternative by avoiding chemical oxidants. The electrochemical C-H phosphorylation of 2-phenylpyridine can be achieved in the presence of palladium salts. frontiersin.orgnih.gov In these systems, palladacycle intermediates are formed, and their oxidation state changes during electrolysis [Pd(II)/Pd(III)/Pd(IV)], leading to the formation of the C-P bond. frontiersin.orgnih.govresearchgate.net The choice of conditions, particularly the presence of acid, can influence the reaction pathway, potentially leading to products with a C–O–P bond instead of a direct C–P bond. acs.org
Rhodium catalysts have also been employed for aryl C-H phosphorylation. A proposed mechanism involves the coordination of 2-phenylpyridine to a rhodium complex, forming a rhodacycle intermediate that subsequently reacts with the phosphorus reagent. frontiersin.orgnih.gov Anodic oxidation induces the reductive elimination of the final product and regenerates the catalyst. frontiersin.orgnih.gov
Table 2: Methodologies for C-H Phosphorylation of 2-Phenylpyridine
| Catalyst | Phosphorus Source | Conditions | Position | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | H-phosphonate | AgOAc (oxidant), NaOAc (base) | ortho | 84% | rsc.org |
| Pd(II) salts | Dialkyl phosphites | Electrochemical (anodic oxidation) | ortho | Good | frontiersin.orgnih.govacs.org |
| Cp*Rh(OAc)₂ | Diphenylphosphine oxide | Electrochemical, KPF₆, MeOH | ortho | Good | frontiersin.orgnih.gov |
| Pd(II) | H-phosphonates / Diaryl phosphine oxides | Heterocycle-directed ortho-palladation | ortho | N/A | acs.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to enhance sustainability, reduce waste, and improve efficiency. These approaches focus on minimizing or eliminating hazardous substances by employing alternative energy sources, solvent-free conditions, and sustainable catalysts.
Solvent-Free Synthetic Methodologies
Solvent-free, or neat, reactions represent a cornerstone of green chemistry by eliminating the need for organic solvents, which are often volatile, toxic, and difficult to recycle. These methods can lead to higher reaction rates and easier product purification. rsc.orgrsc.org
For the synthesis of substituted pyridines, multicomponent reactions under solvent-free conditions are particularly effective. For instance, Wells-Dawson heteropolyacids have been used as recyclable catalysts for the Hantzsch-like condensation of an aldehyde, a β-ketoester, and ammonium acetate at 80 °C without solvent, affording highly functionalized pyridines in yields of 60–99%. conicet.gov.ar Another approach involves the reaction of 2-aminopyridine (B139424) with α-haloketones under neat conditions, which produces imidazo[1,2-a]pyridine (B132010) derivatives in good to excellent yields without any catalyst. scielo.br Ball-milling is another solvent-free technique that has been used to synthesize pyridine derivatives through proton transfer reactions between solid reactants. sciforum.net
These methodologies, while not always producing this compound directly, establish efficient and environmentally benign principles for constructing the core pyridine scaffold, which can then be elaborated into the target compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a powerful tool in green chemistry, offering significant advantages over conventional heating methods. arkat-usa.org By directly heating the reactants, microwave irradiation leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often improved product purity with fewer side reactions. arkat-usa.orgjocpr.commdpi.org
The synthesis of substituted pyridines has greatly benefited from this technology. The Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single, one-pot procedure under microwave irradiation at 170°C. organic-chemistry.orgresearchgate.net This method allows for the rapid synthesis of tri- and tetrasubstituted pyridines with excellent regioselectivity and yields up to 98%. organic-chemistry.orgresearchgate.net Similarly, a three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate under microwave heating produces 2,4,6-trisubstituted pyridine-3-carbonitrile (B1148548) derivatives in good yields (49–90%) within 10-30 minutes. jocpr.com
Heterogeneous catalysts, such as KF/alumina, are often used in conjunction with microwave heating to further enhance reaction efficiency in multicomponent syntheses of pyridines. arkat-usa.org The solvent-less application of microwave-assisted reactions further underscores its green credentials. mdpi.orgorganic-chemistry.org
Table 3: Examples of Microwave-Assisted Pyridine Synthesis
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Bohlmann-Rahtz | Ethyl β-aminocrotonate, Alkynones | 170°C, DMSO or solvent-free | 10–20 min | up to 98% | organic-chemistry.orgresearchgate.net |
| Three-component | Chalcones, 3-Aminobut-2-enenitrile, Ammonium acetate | 130°C, Ethanol | 30 min | 49–90% | jocpr.com |
| Multicomponent | Aromatic aldehydes, Malononitrile, Thiophenol | 80°C, KF/alumina, Ethanol | 5 min | High | arkat-usa.org |
| Diels-Alder | 2,4,5-Trimethyloxazole, Olefinic dienophiles | Solvent-free | Minutes | Good | mdpi.org |
Electrochemical Synthesis of Pyridine Derivatives
Electrosynthesis stands out as a key green technology because it uses electrons—a traceless and renewable reagent—to drive chemical reactions, thereby replacing conventional, often toxic, chemical oxidants or reductants. bohrium.com This approach has found significant application in the C-H functionalization of pyridine and its derivatives.
Electrochemical methods have been successfully applied to achieve diverse functionalizations of the pyridine scaffold. For instance, the direct carboxylation of pyridines using CO₂ can be achieved electrochemically. nih.gov Interestingly, the regioselectivity of this reaction can be controlled by the reactor setup: a divided cell favors C5-carboxylation of 2-phenylpyridine, while an undivided cell promotes C4-carboxylation. nih.gov This highlights the high degree of control offered by electrochemical methods.
Furthermore, electrochemical C-H phosphorylation and halogenation of 2-phenylpyridine have been demonstrated, often catalyzed by transition metals like palladium or rhodium. rsc.orgfrontiersin.orgnih.gov In these processes, the metal catalyst is regenerated electrochemically, creating a closed catalytic cycle and avoiding stoichiometric metallic waste. frontiersin.orgnih.gov For example, an iridium-catalyzed C-H alkynylation was facilitated by anodic oxidation, which induced the necessary reductive elimination step under mild conditions. nih.gov The compatibility of electrosynthesis with a wide range of functional groups and its potential for scalability make it a highly practical and sustainable strategy for modifying complex molecules like pyridine derivatives. nih.govnih.gov
Sustainable Catalytic Systems for Pyridine Derivatization
The development of sustainable catalytic systems is crucial for the environmentally friendly synthesis and functionalization of pyridine derivatives. The focus is on using catalysts that are abundant, non-toxic, recyclable, and highly efficient, minimizing waste and energy consumption.
One major area of progress is the use of earth-abundant metal catalysts as alternatives to precious metals like palladium and rhodium. While much of the C-H functionalization of 2-phenylpyridine relies on these precious metals, research into copper-catalyzed systems is growing. researchgate.netacs.org Copper(II) has been shown to mediate the oxidative dimerization and phosphorylation of 2-phenylpyridine derivatives. researchgate.netacs.org
Another sustainable approach involves the use of heterogeneous or recyclable catalysts. Wells-Dawson heteropolyacids, for example, have been employed as solid, recyclable acid catalysts in the solvent-free multicomponent synthesis of functionalized pyridines. conicet.gov.ar Similarly, KF/alumina serves as an effective heterogeneous catalyst in microwave-assisted pyridine synthesis. arkat-usa.org
Finally, catalyst-free systems represent the ultimate goal in sustainable synthesis. Certain transformations, such as the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and α-haloketones, can proceed efficiently under solvent-free conditions without any catalyst, driven solely by heat. scielo.br The continuous development of such systems, along with electrochemical methods that replace chemical reagents with electrons, is paving the way for a more sustainable production of complex chemical compounds. bohrium.com
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Butyl 2 Phenylpyridine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for elucidating the precise molecular structure of 3-Butyl-2-phenylpyridine by providing information on the chemical environment, connectivity, and spatial relationships of its hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butyl group, the phenyl ring, and the pyridine (B92270) ring. The aromatic region (typically δ 7.0-8.6 ppm) will contain signals for the three protons on the pyridine ring and the five protons on the phenyl ring. The aliphatic region (typically δ 0.9-2.8 ppm) will display signals for the nine protons of the butyl chain.
The proton H-6 on the pyridine ring is expected to be the most downfield-shifted among the pyridine protons due to its proximity to the nitrogen atom, likely appearing as a doublet of doublets. The protons of the phenyl group will likely appear as a complex multiplet. For the butyl group, the terminal methyl protons (H-4') are expected to appear as a triplet around δ 0.9 ppm. The methylene (B1212753) group adjacent to the pyridine ring (H-1') would be the most downfield of the aliphatic protons, appearing as a triplet.
Based on data from analogs like 3-methyl-2-phenylpyridine (B78825), the aromatic proton assignments can be reliably predicted rsc.org. The assignments for the butyl chain are informed by data for 3-butylpyridine (B1328907) chemicalbook.comspectrabase.com.
Predicted ¹H NMR Spectral Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-6 (Pyridine) | ~8.60 | dd |
| H-4 (Pyridine) | ~7.65 | d |
| H-5 (Pyridine) | ~7.25 | dd |
| H-2''/H-6'' (Phenyl) | ~7.55 | m |
| H-3''/H-4''/H-5'' (Phenyl) | ~7.45 | m |
| H-1' (Butyl, -CH₂-) | ~2.70 | t |
| H-2' (Butyl, -CH₂-) | ~1.65 | m |
| H-3' (Butyl, -CH₂-) | ~1.40 | m |
Note: Predicted values are based on analogous compounds in a CDCl₃ solvent. dd = doublet of doublets, d = doublet, m = multiplet, t = triplet.
The ¹³C NMR spectrum will provide information on each of the 15 unique carbon atoms in the this compound molecule. The spectrum is divided into the aromatic region (δ 120-160 ppm) and the aliphatic region (δ 14-35 ppm).
The carbons of the pyridine and phenyl rings will resonate in the downfield region. The quaternary carbons C-2 and C-3 of the pyridine ring and C-1'' of the phenyl ring will typically show lower intensity signals. The carbon assignments can be estimated by comparing with data from 3-methyl-2-phenylpyridine and 3-butylpyridine rsc.orgnih.gov. The butyl chain carbons will appear in the upfield region, with the terminal methyl carbon (C-4') being the most shielded (lowest ppm value).
Predicted ¹³C NMR Spectral Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | ~159.0 |
| C-6 (Pyridine) | ~147.5 |
| C-4 (Pyridine) | ~138.0 |
| C-3 (Pyridine) | ~136.5 |
| C-5 (Pyridine) | ~122.5 |
| C-1'' (Phenyl) | ~140.0 |
| C-4'' (Phenyl) | ~129.0 |
| C-2''/C-6'' (Phenyl) | ~128.8 |
| C-3''/C-5'' (Phenyl) | ~128.0 |
| C-1' (Butyl, -CH₂-) | ~34.5 |
| C-2' (Butyl, -CH₂-) | ~33.0 |
| C-3' (Butyl, -CH₂-) | ~22.5 |
Note: Predicted values are based on analogous compounds in a CDCl₃ solvent.
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between adjacent protons on the pyridine ring (H-4 with H-5, H-5 with H-6) and, most clearly, the sequential correlations along the butyl chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-6 to C-6, H-1' to C-1', H-4' to C-4').
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity of the different fragments. For instance, correlations would be expected from the H-1' protons of the butyl group to the pyridine carbons C-2, C-3, and C-4, confirming the attachment point of the alkyl chain. Similarly, correlations from the phenyl protons (H-2''/H-6'') to the pyridine carbon C-2 would confirm the phenyl-pyridine linkage.
Vibrational Spectroscopy Applications
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic and aliphatic components.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). Aliphatic C-H stretching from the butyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the phenyl and pyridine rings will produce a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-H Bending: Aromatic C-H out-of-plane bending vibrations give strong bands in the fingerprint region (690-900 cm⁻¹), which can be diagnostic of the substitution pattern. Aliphatic C-H bending (scissoring and rocking) from the butyl group will be observed around 1465 cm⁻¹ and 1375 cm⁻¹.
Data from similar structures like 3-methyl-2-phenylpyridine supports these predicted absorption regions chemicalbook.com.
Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyridine, Phenyl) |
| 2960-2850 | C-H Stretch | Aliphatic (Butyl) |
| ~1590, ~1560 | C=C / C=N Stretch | Aromatic Rings |
| ~1470, ~1430 | C=C / C=N Stretch | Aromatic Rings |
| ~1465 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |
| ~1375 | C-H Bend (Rocking) | Aliphatic (-CH₃) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.
For this compound (molecular formula C₁₅H₁₇N), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its monoisotopic mass (211.14).
The fragmentation pattern is expected to be dominated by cleavages related to the butyl chain. A primary and highly characteristic fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage, which involves the loss of a radical to form a stable carbocation chemguide.co.uk.
Loss of a Propyl Radical: The most significant fragmentation would likely be the loss of a propyl radical (•CH₂CH₂CH₃, 43 Da), resulting from cleavage of the C1'-C2' bond. This would produce a prominent peak at m/z 168.
Loss of an Ethyl Radical: Loss of an ethyl radical (•CH₂CH₃, 29 Da) via cleavage of the C2'-C3' bond could lead to a fragment at m/z 182.
Further Fragmentation: The phenylpyridine core (m/z 155) could also be observed, arising from the cleavage of the entire butyl group massbank.eu.
Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Identity |
|---|---|---|
| 211 | [C₁₅H₁₇N]⁺• | Molecular Ion [M]⁺• |
| 182 | [C₁₃H₁₂N]⁺ | [M - C₂H₅]⁺ |
| 168 | [C₁₂H₁₀N]⁺ | [M - C₃H₇]⁺ (Likely Base Peak) |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Similarly, there is a lack of published research on the electrochemical behavior of this compound. Techniques like cyclic voltammetry are used to study the redox properties of a compound, identifying the potentials at which it undergoes oxidation and reduction. This information is vital for understanding its electronic characteristics and potential applications in areas such as catalysis or materials science. In the absence of such studies, the redox potentials and electron transfer kinetics of this compound are not known.
Computational and Theoretical Investigations of 3 Butyl 2 Phenylpyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules. For 3-Butyl-2-phenylpyridine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311+G**), are used to determine its most stable three-dimensional geometry and to probe its electronic properties. nih.govnih.govnih.gov
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electron density on the molecular surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring, indicating a probable site for electrophilic attack or protonation. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | -6.2 eV | Electron-donating ability |
| ELUMO | -0.9 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |
| Electronegativity (χ) | 3.55 eV | Ability to attract electrons |
| Electrophilicity Index (ω) | 2.38 eV | Propensity to accept electrons |
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out their potential energy surfaces. rsc.org For this compound, these calculations can predict the most favorable pathways for various transformations, such as electrophilic aromatic substitution or metal-catalyzed C-H functionalization.
The process involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net By calculating the energies of these stationary points, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be determined. A lower activation energy implies a faster reaction rate.
For example, in a hypothetical reaction on the phenyl ring of this compound, quantum chemical modeling could compare the energy barriers for substitution at the ortho, meta, and para positions. The calculations would reveal which isomer is kinetically favored. Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the intended species. rsc.org Such studies provide a detailed, step-by-step understanding of the reaction mechanism that is often inaccessible through experimental means alone. researchgate.netacs.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers highly accurate methods for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and interpretation of experimental data. github.io For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be calculated.
NMR chemical shifts are commonly predicted using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. Calculations are performed on the optimized geometry of the molecule, and the resulting chemical shifts can be compared directly with experimental spectra. This comparison is a powerful tool for confirming the proposed structure or for assigning specific signals in a complex spectrum. researchgate.net Often, a good correlation between calculated and experimental shifts provides strong evidence for the correct structural assignment. compchemhighlights.org
Similarly, the vibrational frequencies corresponding to an IR spectrum can be computed. These calculations yield the frequencies and intensities of the molecule's vibrational modes. While calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve better agreement. This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C-H stretches or ring vibrations. libretexts.org
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| Py-C2 | 159.5 | 160.1 | +0.6 |
| Py-C3 | 138.2 | 138.5 | +0.3 |
| Py-C4 | 135.8 | 136.2 | +0.4 |
| Py-C5 | 122.0 | 122.3 | +0.3 |
| Py-C6 | 148.9 | 149.4 | +0.5 |
| Ph-C1' | 139.1 | 139.6 | +0.5 |
| Ph-C2'/C6' | 128.5 | 128.9 | +0.4 |
| Ph-C3'/C5' | 128.3 | 128.7 | +0.4 |
| Ph-C4' | 127.4 | 127.8 | +0.4 |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
This compound possesses significant conformational flexibility due to the rotatable single bonds in the butyl chain and the bond connecting the phenyl and pyridine rings. Understanding its preferred shapes, or conformations, is crucial as they can influence its physical properties and biological interactions.
Molecular dynamics (MD) simulations are a powerful technique for exploring the conformational landscape of a molecule over time. mdpi.com In an MD simulation, a model of this compound is placed in a simulated environment, often a box of solvent molecules like water, to mimic solution conditions. The forces on each atom are calculated, and Newton's equations of motion are used to simulate the movements of the atoms over a period of time, typically nanoseconds to microseconds. nih.gov
By analyzing the trajectory of the simulation, researchers can identify the most stable, low-energy conformations and determine the relative populations of different conformers. mdpi.comnih.gov This provides a dynamic picture of the molecule's behavior, revealing how it folds and flexes in solution. This information is critical for understanding how the molecule might fit into a binding site of a protein or receptor.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. chemrevlett.com These models are essential in medicinal chemistry for rational drug design. nih.gov
For this compound, a QSAR study would typically involve synthesizing a library of related compounds with variations in their structure (e.g., different substituents on the phenyl or pyridine rings). The biological activity of each compound, such as its ability to inhibit an enzyme, would be measured experimentally. researchgate.net
Next, a wide range of molecular descriptors (numerical values that encode different aspects of the molecule's structure) are calculated for each compound. These can include electronic descriptors (like HOMO/LUMO energies from DFT), steric descriptors (related to size and shape), and hydrophobic descriptors (like the partition coefficient, logP). nih.gov A mathematical model is then developed using statistical methods to find a correlation between a subset of these descriptors and the observed biological activity. A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. chemrevlett.commdpi.com Similarly, QSPR models can be developed to predict physical properties like boiling point or solubility. worldscientific.com
Based on a thorough review of available scientific literature, there is insufficient specific data regarding the coordination chemistry and catalytic applications of the compound This compound to generate a detailed article that adheres to the requested structure.
The majority of published research in this area focuses on the parent compound, 2-phenylpyridine (B120327), and its derivatives with other substituents. While there is extensive information on the role of the 2-phenylpyridine scaffold as a ligand in transition metal complexes, specific studies detailing the synthesis, characterization, and catalytic activity of complexes containing the this compound ligand are not readily accessible in the public domain.
Consequently, it is not possible to provide a scientifically accurate and detailed article that focuses solely on this compound for each of the specified sections and subsections (Palladium, Iridium, Gold, Ruthenium, and Platinum complexes, and its role in catalysis) without resorting to extrapolation from related but distinct chemical compounds. Such an approach would not meet the required standard of scientific accuracy for the specific compound .
Coordination Chemistry and Catalytic Applications of 3 Butyl 2 Phenylpyridine Derivatives
Development of Novel Catalytic Systems utilizing 3-Butyl-2-phenylpyridine Scaffolds
The development of novel catalytic systems based on 2-phenylpyridine (B120327) scaffolds, and by extension this compound, primarily revolves around transition metal-catalyzed reactions. The pyridine (B92270) nitrogen and the ortho-carbon of the phenyl ring act as a bidentate C^N cyclometalating ligand, forming highly stable and reactive metallacycles, particularly with late transition metals like palladium, rhodium, and iridium.
The introduction of a butyl group at the 3-position of the pyridine ring is expected to modulate the steric and electronic properties of the ligand. This substituent can influence the solubility, stability, and catalytic activity of the resulting metal complexes. Research on related 2-phenylpyridine systems has demonstrated their efficacy in a range of catalytic reactions, including:
C-H Activation and Functionalization: 2-Phenylpyridine derivatives are extensively used as directing groups for the ortho-C–H activation of the phenyl ring. rsc.orgrsc.org This allows for the introduction of various functional groups, such as aryl, alkyl, and acyl groups, with high regioselectivity. rsc.org Palladium is a commonly employed catalyst for these transformations. rsc.orgrsc.org The reaction typically proceeds through a cyclopalladated intermediate. rsc.org
Cross-Coupling Reactions: Palladium complexes of 2-phenylpyridine derivatives have shown high efficiency in promoting Suzuki-Miyaura cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for the formation of C-C bonds.
Oxidation Reactions: Zinc(II) complexes based on 6-phenylpyridine-2-carboxylic acid have been investigated for the catalytic oxidation of alcohols. semanticscholar.org This suggests that complexes of this compound could also exhibit activity in oxidation catalysis.
Oligomerization: Oxovanadium(IV) microclusters with 2-phenylpyridine have been shown to be highly active precatalysts for the oligomerization of olefins. mdpi.com
Interactive Table: Catalytic Applications of 2-Phenylpyridine Scaffolds
| Catalytic Reaction | Metal Catalyst | Substrate Example | Product Type | Potential Role of 3-Butyl Group |
| C-H Arylation | Palladium | 2-Phenylpyridine | Arylated 2-phenylpyridine | Enhance solubility and stability |
| Suzuki-Miyaura Coupling | Palladium | Aryl halide, Arylboronic acid | Biaryl | Improve catalyst turnover |
| Alcohol Oxidation | Zinc | Benzyl alcohol | Benzaldehyde | Modify steric environment |
| Olefin Oligomerization | Vanadium | Allyl alcohol | Oligomers | Influence polymer chain length |
Ligand Design Principles for Enhanced Catalytic Activity and Selectivity
The design of ligands based on the 2-phenylpyridine scaffold is a key strategy for optimizing catalytic performance. Modifications to the ligand structure can profoundly impact the activity, selectivity, and stability of the catalyst. For a hypothetical this compound ligand, the design principles would focus on leveraging the effects of the butyl substituent.
Steric Effects:
The butyl group at the 3-position introduces steric bulk near the metal center. This can have several consequences:
Enhanced Stability: The steric hindrance can protect the metal center from decomposition pathways, leading to a more robust and longer-lived catalyst.
Control of Regioselectivity: The steric bulk can influence the orientation of the substrate as it coordinates to the metal center, thereby controlling the regioselectivity of the reaction.
Promotion of Reductive Elimination: In cross-coupling reactions, steric pressure can facilitate the reductive elimination step, which is often the rate-determining step, thus accelerating the catalytic cycle. nih.gov
Electronic Effects:
The butyl group is an electron-donating alkyl group. This can influence the electronic properties of the ligand and the metal center:
Increased Electron Density on the Metal: The electron-donating nature of the butyl group can increase the electron density on the pyridine ring and, consequently, on the coordinated metal center. This can enhance the reactivity of the metal in oxidative addition steps.
Modulation of Redox Potentials: Changes in the electronic properties of the ligand can alter the redox potentials of the metal catalyst, which is crucial for reactions involving changes in the metal's oxidation state.
Solubility:
The nonpolar butyl group can significantly increase the solubility of the ligand and its metal complexes in organic solvents. This is a practical advantage in homogeneous catalysis, allowing for better mixing and potentially milder reaction conditions.
Interactive Table: Structure-Activity Relationships for 2-Phenylpyridine Ligand Modifications
| Ligand Modification | Property Affected | Impact on Catalysis | Example Application |
| Electron-donating substituents | Increased electron density on metal | Enhanced oxidative addition | C-H activation |
| Bulky substituents near metal | Steric hindrance | Increased stability, regioselectivity | Cross-coupling |
| Introduction of chiral centers | Asymmetric environment | Enantioselective catalysis | Asymmetric synthesis |
| Appending functional groups | Altered solubility, potential for secondary interactions | Catalyst recycling, tandem catalysis | Green chemistry |
Exploration of Biological Activities and Underlying Mechanisms in Preclinical Research
Anti-inflammatory Mechanistic Studies
No preclinical data is available describing the anti-inflammatory properties or the underlying molecular mechanisms of 3-Butyl-2-phenylpyridine.
Antimicrobial Action Mechanisms (e.g., against specific pathogens)
The antimicrobial action of pyridine-based compounds, particularly analogs of this compound such as 3-alkylpyridines, is primarily attributed to their ability to disrupt the integrity of microbial cell membranes. openaccessjournals.comnih.gov This mechanism is hypothesized to stem from the lipophilic nature of the alkyl chain, which facilitates insertion into the bacterial membrane, leading to disruption, deformation, and ultimately, cell death. mdpi.com
Studies on synthetic 3-alkylpyridine analogs have demonstrated potent bactericidal activity, especially against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.govresearchgate.net One analog, referred to as compound 6 in a study, was shown to have a rapid bactericidal effect, completely eliminating an MRSA strain within 6 hours of incubation. nih.gov The primary mechanism was identified as damage to the bacterial membrane, resulting in cell lysis. nih.gov This direct action on the membrane is advantageous as it presents a low potential for the development of microbial resistance. nih.gov
While membrane disruption is a key mechanism, other modes of action for pyridine (B92270) derivatives have been proposed. These include the inhibition of essential microbial enzymes or interference with critical metabolic pathways necessary for survival. openaccessjournals.com Some pyridine compounds have also been noted to target fungal cell membranes or inhibit enzymes involved in fungal metabolism. openaccessjournals.com The broad mechanism of disrupting membrane structure explains the observed efficacy against a range of pathogens.
The table below summarizes the minimum inhibitory concentration (MIC) of a representative 3-alkylpyridine analog against various Staphylococcal strains, illustrating its efficacy.
| Strain | Organism | MIC (μg/mL) |
| ATCC 29213 | Staphylococcus aureus | 2.0 |
| USA300 | MRSA | 2.0 |
| N315 | MRSA | 2.0 |
| Mu50 | MRSA | 2.0 |
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. mdpi.com For derivatives related to this compound, SAR analyses have highlighted the distinct roles played by the alkyl chain, the phenyl group, and substitutions on the core pyridine ring.
The 3-alkylpyridine scaffold, found in various marine sponge alkaloids, shows biological activities that are highly dependent on the nature of the alkyl chain. nih.govwikipedia.org Research on 3-alkylpyridinium polymers indicates that antimicrobial and cytotoxic activities often increase with the length of the alkyl side chain. wikipedia.org This suggests that the butyl group at the 3-position of this compound is a critical determinant of its lipophilicity and ability to interact with biological membranes, which is consistent with the antimicrobial mechanisms described.
The 2-phenyl group offers a site for modification that can significantly alter biological function. In studies of 2-phenylpyridine (B120327) derivatives, substitutions on the phenyl ring were found to have a profound effect on insecticidal activity. mdpi.com For example, introducing methoxy (B1213986) groups at the second position or chlorine, trifluoromethyl, and trifluoromethoxy groups at the third position of the phenyl ring resulted in optimal activity against certain pests. mdpi.com In a different context, research on 2-phenyl-imidazo[1,2-a]pyridine analogs revealed that adding polar substituents capable of hydrogen bonding to the para-position of the phenyl ring led to high-affinity binding to peripheral benzodiazepine (B76468) receptors. nih.gov This indicates that modifications to the phenyl ring of this compound could be used to tune its biological targets and activity profile.
Furthermore, substitutions on the pyridine ring itself can modulate activity. For instance, in a series of 3,5-diaryl-2-aminopyridine inhibitors of the ALK2 kinase, the introduction of a methyl group at the 2-position of the pyridine ring enhanced potency and selectivity. semanticscholar.org This demonstrates that even small modifications to the core heterocyclic structure can lead to significant changes in biological function.
The following table summarizes key SAR findings for related pyridine scaffolds.
| Scaffold | Position of Modification | Structural Change | Impact on Biological Activity | Reference |
| 3-Alkylpyridinium | 3-position | Increased alkyl chain length | Increased antimicrobial activity | wikipedia.org |
| 2-Phenylpyridine | Phenyl ring (para-position) | Addition of polar, H-bonding groups | High affinity for peripheral benzodiazepine receptors | nih.gov |
| 2-Phenylpyridine | Phenyl ring (ortho- or meta-positions) | Addition of methoxy, Cl, CF3, OCF3 | Optimized insecticidal activity | mdpi.com |
| 2-Aminopyridine (B139424) | Pyridine ring (2-position) | Addition of a methyl group | Increased potency and selectivity for ALK2 kinase | semanticscholar.org |
Receptor Binding and Ligand-Target Interaction Studies
While specific receptor binding studies for this compound are not extensively documented, research on structurally related compounds provides insight into potential molecular targets and interaction mechanisms. The 2-phenylpyridine moiety is a key structural feature in ligands designed for various receptors.
A notable example involves a series of 2-phenyl-imidazo[1,2-a]pyridine derivatives, which were synthesized and evaluated for their binding affinity to central and peripheral benzodiazepine receptors (PBRs, now known as TSPO) and their modulatory effects on GABA-A receptors. nih.gov In this study, specific analogs demonstrated high affinity for PBRs, and this binding was strongly influenced by the nature of substituents on the 2-phenyl ring. nih.gov Compounds with groups capable of hydrogen bonding showed enhanced affinity, underscoring the importance of specific electrostatic interactions with the receptor's binding pocket. nih.gov Furthermore, some of these compounds were found to enhance GABA-evoked chloride currents in oocytes expressing GABA-A receptors, indicating an interaction with the central benzodiazepine binding site on this receptor complex. nih.gov
The general principle of ligand-receptor interaction involves the ligand fitting into a specific binding site on a protein target, stabilized by various non-covalent interactions. For a molecule like this compound, the butyl group would likely engage in hydrophobic interactions within a nonpolar pocket of a receptor, while the phenylpyridine core could form pi-stacking and hydrogen bond interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common feature in drug-receptor interactions.
Studies on other complex molecules that bind to G-protein coupled receptors (GPCRs), such as the β3-adrenoceptor agonist Mirabegron, illustrate how different parts of a ligand interact with distinct receptor domains. mdpi.com The binding of Mirabegron involves interactions of its phenylethanolamine core with the orthosteric binding pocket deep within the transmembrane helices, while other parts of the molecule may interact with regions closer to the receptor surface (exosites). mdpi.com This bitopic binding model could be relevant for phenylpyridine derivatives, where the core structure might anchor in a primary binding pocket while the substituents at the 2- and 3-positions explore secondary interactions, influencing affinity and selectivity.
Emerging Research Areas and Future Directions for 3 Butyl 2 Phenylpyridine
Integration in Advanced Materials Science Applications
The 2-phenylpyridine (B120327) (ppy) core is a cornerstone in materials science, particularly due to its role as a cyclometalating ligand in highly efficient phosphorescent emitters. The introduction of a butyl group at the 3-position of this core in 3-Butyl-2-phenylpyridine offers a strategic tool to fine-tune the material's physical and electronic properties. This alkyl substituent can influence solubility, film-forming capabilities, and intermolecular interactions, which are critical for the performance of devices.
The most prominent application for phenylpyridine derivatives is in the field of Organic Light-Emitting Diodes (OLEDs). Iridium(III) complexes containing cyclometalated 2-phenylpyridine ligands are widely used as phosphorescent emitters that can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The emission color and efficiency of these complexes can be precisely tuned by modifying the ligands.
For instance, complexes like fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) are benchmark green emitters in OLEDs. Research has shown that adding substituents to the phenylpyridine ligand alters the electronic properties and, consequently, the emission characteristics of the resulting metal complex. The butyl group in this compound could be leveraged to:
Enhance Solubility : The alkyl chain can improve the solubility of the resulting metal complexes in organic solvents, facilitating device fabrication through solution-processing techniques.
Control Film Morphology : The butyl group can disrupt intermolecular packing (π-π stacking), which helps to reduce concentration quenching—a phenomenon that lowers emission efficiency at high concentrations.
Tune Emission Wavelengths : While the electronic effect of an alkyl group is modest, it can still induce slight shifts in the emission spectra, allowing for fine-tuning of the device's color output.
The potential of this compound extends to other optoelectronic devices, such as light-emitting electrochemical cells (LECs), where ionic transition metal complexes are employed. The structural modifications offered by the butyl group could lead to materials with improved stability and performance in these next-generation lighting and display technologies.
Table 1: Comparison of Iridium(III) Emitters Based on Phenylpyridine Ligands
| Complex Name | Ligand(s) | Emission Color | Key Findings |
| fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) | 2-phenylpyridine | Green | Benchmark green phosphorescent emitter; shows isotropic emission properties in thin films. |
| Bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine] Iridium(III) | 2-phenylpyridine, substituted bipyridine | Yellow | Demonstrates how ancillary ligands can be modified to fine-tune emission energy; quantum yield is solvent-dependent. |
| Tris(3-methyl-2-phenylpyridine)Ir(III) | 3-methyl-2-phenylpyridine (B78825) | Green | The methyl group provides a structural modification to the basic ppy ligand, influencing the complex's properties. |
Design of Chemical Probes and Biosensors
Chemical probes are essential tools in chemical biology for studying and manipulating biological systems. Pyridine (B92270) and its derivatives are privileged scaffolds found in numerous biologically active molecules. The this compound structure could serve as a novel core for the development of specialized chemical probes. The phenyl and pyridine rings provide a rigid framework for interaction with biological targets, while the butyl group offers a site for further chemical modification or can contribute to binding through hydrophobic interactions.
Potential applications in this area include:
Fluorescent Probes : The phenylpyridine core can be part of a larger conjugated system. By attaching fluorophores or other reporter groups, potentially via the butyl chain, derivatives of this compound could be developed as fluorescent sensors for specific ions, molecules, or microenvironments within cells.
Targeted Probes : The compound could be functionalized with moieties that specifically bind to proteins or other biomolecules. For example, it could be incorporated into inhibitors of specific enzymes, where the phenylpyridine core interacts with the active site. The discovery of phenanthridine (B189435) analogues as probes disrupting protein-DNA interactions highlights the potential of related heterocyclic systems.
Future Innovations in Sustainable Synthesis and Catalysis for Pyridine Derivatives
The synthesis of substituted pyridines is a central theme in organic chemistry. Future research will increasingly focus on developing sustainable and efficient synthetic methods to access compounds like this compound. Traditional methods often require harsh conditions or produce significant waste. Innovations in catalysis offer greener alternatives.
Key areas for future development include:
Catalyst-Mediated Synthesis : The use of heterogeneous and homogeneous catalysts, including zeolites, magnetic nanoparticles, and ionic liquids, can lead to high yields under milder conditions. Magnetically recoverable catalysts are particularly attractive as they simplify product purification and allow for catalyst recycling.
Flow Chemistry : Performing reactions in continuous-flow microreactors can offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processes. This approach has been successfully used for the sustainable synthesis of other organic compounds.
Multicomponent Reactions (MCRs) : MCRs allow for the construction of complex molecules like polysubstituted pyridines in a single step from simple starting materials, improving atom economy and reducing waste. Developing an MCR for this compound would be a significant advancement.
Table 2: Modern Catalytic Approaches for Pyridine Synthesis
| Catalytic Method | Catalyst Examples | Advantages |
| Heterogeneous Catalysis | Zeolites (H-Beta, H-ZSM-5), Activated Fly Ash | Reusability, ease of separation, environmental friendliness. |
| Magnetic Nanocatalysis | Fe₃O₄@SiO₂-based catalysts, CoFe₂O₄@Silica MNPs | High surface area, excellent catalytic activity, simple magnetic recovery. |
| Homogeneous Catalysis | Transition metal complexes (Pd, Cu), Organocatalysts | High selectivity, mild reaction conditions. |
| Microwave-Assisted Synthesis | Pd/C/K-10 montmorillonite | Rapid heating, reduced reaction times, often higher yields. |
Predictive Modeling and Machine Learning in Compound Design and Optimization
Modern chemistry is increasingly leveraging computational tools to accelerate the discovery and optimization of new molecules. Predictive modeling and machine learning (ML) can be applied to this compound to guide the design of derivatives with enhanced properties for specific applications.
Future research in this domain could involve:
Property Prediction : ML models can be trained on existing data from other substituted phenylpyridines to predict key properties of new, unsynthesized derivatives of this compound. These properties could include emission wavelengths for OLEDs, binding affinity for a biological target, or toxicity.
Generative Models : Advanced ML algorithms can propose novel molecular structures based on the this compound scaffold that are optimized for a desired function. This in silico design process can significantly reduce the number of compounds that need to be synthesized and tested in the lab.
Reaction Optimization : Machine learning can also be used to predict the optimal conditions for synthesizing pyridine derivatives, minimizing the experimental effort required to achieve high yields.
While applied to different fields, studies have demonstrated the power of ML models in predicting outcomes based on complex datasets, a potential that can be harnessed for molecular design.
Expanding the Scope of C-H Functionalization to New Substrates and Transformations
Carbon-hydrogen (C-H) functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new chemical bonds (e.g., C-C, C-N, C-O), avoiding the need for pre-functionalized starting materials. The 2-phenylpyridine scaffold is a classic substrate for directed C-H activation, where the pyridine nitrogen atom directs a metal catalyst to selectively functionalize the ortho C-H bond of the phenyl ring.
Future research on this compound can expand this chemistry in several exciting directions:
Functionalization of the Butyl Chain : A significant challenge and opportunity lies in the selective C-H functionalization of the alkyl (butyl) group. Developing catalytic systems that can differentiate between the various C-H bonds (primary vs. secondary) on the butyl chain would provide access to a wide array of novel derivatives that are otherwise difficult to synthesize.
New Transformations : While arylation, acylation, and halogenation of the phenylpyridine core are known, there is scope to develop new types of transformations. This could include introducing novel functional groups or building more complex molecular architectures.
Understanding Mechanisms : Deeper mechanistic studies, combining experimental techniques with computational modeling, can provide insights into the C-H activation step. This knowledge is crucial for designing more efficient and selective catalysts for functionalizing this compound and related substrates.
Table 3: Examples of Palladium-Catalyzed C-H Functionalization on the 2-Phenylpyridine Core
| Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |
| Ortho-Arylation | Diaryliodonium salts, Pd(OAc)₂, AcOH | Aryl group | |
| Ortho-Acylation | Mandelic acid derivatives, Pd(OAc)₂, TBHP | Acyl group | |
| Ortho-Halogenation | Hydrobromic acid, PdBr₂, DMF (Electrochemical) | Bromine | |
| Ortho-Alkylation | Benzyl chloride, Palladacycle catalyst, TBHP | Benzyl group |
Q & A
Q. How should conflicting data on environmental persistence of pyridine derivatives be addressed?
- Answer : Conduct degradation studies under controlled conditions (e.g., OECD 301B for biodegradability). Compare half-lives in soil/water matrices and use QSAR models to predict persistence if experimental data are lacking .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
